molecular formula C10H9FO3 B13052208 6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one

Cat. No.: B13052208
M. Wt: 196.17 g/mol
InChI Key: LNWMRGQETPNJHQ-UHFFFAOYSA-N
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Description

6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one typically involves multiple steps. One common method starts with the preparation of a fluorinated precursor, followed by cyclization and methoxylation reactions. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with high efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzopyrans .

Scientific Research Applications

6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid
  • 6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid
  • Ethyl 6-fluoro-3,4-dihydro-2H-1-benzopyran-2-carboxylate

Uniqueness

Compared to these similar compounds, 6-Fluoro-3-methoxy-3,4-dihydro-2H-1-benzopyran-4-one stands out due to its methoxy group, which can significantly influence its chemical reactivity and biological activity. This structural feature may enhance its potential as a therapeutic agent or a research tool .

Properties

Molecular Formula

C10H9FO3

Molecular Weight

196.17 g/mol

IUPAC Name

6-fluoro-3-methoxy-2,3-dihydrochromen-4-one

InChI

InChI=1S/C10H9FO3/c1-13-9-5-14-8-3-2-6(11)4-7(8)10(9)12/h2-4,9H,5H2,1H3

InChI Key

LNWMRGQETPNJHQ-UHFFFAOYSA-N

Canonical SMILES

COC1COC2=C(C1=O)C=C(C=C2)F

Origin of Product

United States

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